1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)pyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)pyrrolidin-3-amine is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities . The compound’s structure includes a pyrimidine ring substituted with a cyclopropyl and a methyl group, which contributes to its unique chemical properties.
Preparation Methods
The synthesis of 1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)pyrrolidin-3-amine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-(3-methylthiophen-2-yl)succinic acid with aminoalkylmorpholine or 1-(3-aminopropyl)-4-phenylpiperazine can yield derivatives similar to the target compound . Industrial production methods often involve optimizing these reactions for higher yields and purity, using advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy for monitoring and purification .
Chemical Reactions Analysis
1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides can be replaced by nucleophiles such as amines or thiols. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)pyrrolidin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and receptor binding.
Medicine: It has potential therapeutic applications, including as a precursor for drugs targeting specific diseases.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The pyrrolidine ring’s stereochemistry and the presence of the cyclopropyl and methyl groups contribute to its binding affinity and selectivity towards certain proteins and enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)pyrrolidin-3-amine can be compared with other pyrrolidine derivatives, such as:
Pyrrolizines: These compounds have a similar pyrrolidine ring but differ in their substitution patterns and biological activities.
Pyrrolidine-2-one: This derivative has a carbonyl group, which significantly alters its chemical properties and applications.
Pyrrolidine-2,5-diones: These compounds have two carbonyl groups, making them more reactive in certain chemical reactions. The unique combination of the cyclopropyl and methyl groups in this compound distinguishes it from these similar compounds, providing it with distinct chemical and biological properties.
Properties
Molecular Formula |
C12H18N4 |
---|---|
Molecular Weight |
218.30 g/mol |
IUPAC Name |
1-(2-cyclopropyl-6-methylpyrimidin-4-yl)pyrrolidin-3-amine |
InChI |
InChI=1S/C12H18N4/c1-8-6-11(16-5-4-10(13)7-16)15-12(14-8)9-2-3-9/h6,9-10H,2-5,7,13H2,1H3 |
InChI Key |
ULOSNYQBRUZRMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)N3CCC(C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.